Hetisine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

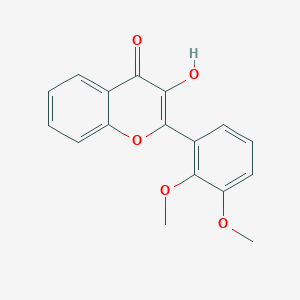

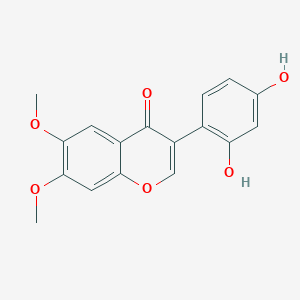

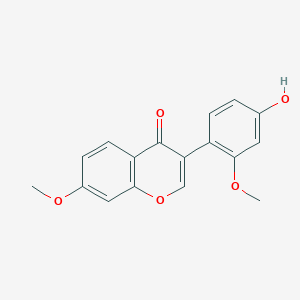

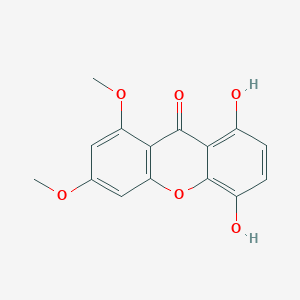

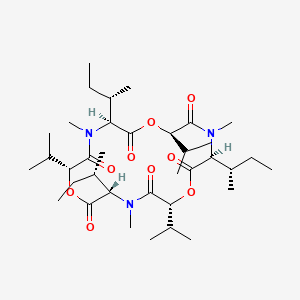

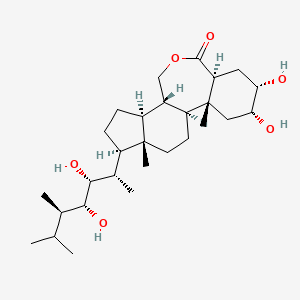

Hetisine hydrochloride is a type of C20-diterpenoid alkaloid (DA), which is one of the most important DA subtypes . It is derived from hetidine, which is found in the plant Heteratisa verna . Hetisine hydrochloride has been shown to inhibit the growth of yeast, fungi, and bacteria . It binds to the ribosome, inhibiting protein synthesis .

Synthesis Analysis

Hetisine-type DAs are obtained from plants from seven genera in three families, most of which were isolated from the genera Aconitum and Delphinium in the Ranunculaceae family . They are characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N C(6) bonds in an atisine-type DA .Molecular Structure Analysis

The molecular structure of hetisine hydrochloride is characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type DA . The structural diversity is created by the states of the N atom and various substituents .Chemical Reactions Analysis

The chemical reactions of hetisine hydrochloride are closely related to their chemical structures . The prominent antiarrhythmic effects and low toxicity of hetisine-type DAs highlight their potential in antiarrhythmic drug discovery .Wissenschaftliche Forschungsanwendungen

Structural Analysis : The molecular and crystal structure of hetisine hydrochloride has been studied, revealing its coordinatoclathrate properties and morphotropic transitions across different salts (Tashkhodzhaev et al., 1992).

Synthetic Strategies : Research has been conducted on synthesizing hetisine-type diterpenoid alkaloids, employing strategies like benzyne acyl-alkylation for constructing key tricycles and sequential C-N bond formations (Kou et al., 2018). Another approach includes an intramolecular oxidopyridinium dipolar cycloaddition for the formation of hetisine alkaloids' core structure (Peese & Gin, 2005).

Pharmacological Activities : Hetisine-type diterpenoid alkaloids, including hetisine hydrochloride, have shown a range of pharmacological actions such as antiarrhythmic, antitumor, antimicrobial, insecticidal activities, and effects on peripheral vasculature. These activities are closely related to their chemical structures, highlighting their potential in drug discovery (Yin et al., 2021).

Natural Occurrence and Extraction : Hetisine-type alkaloids have been isolated from plants like Aconitum orochryseum, used in traditional Bhutanese medicine, revealing their natural occurrence and potential for extraction from plant sources (Wangchuk et al., 2007).

Chemical Transformations : Research has also focused on the chemical transformation of hetisine, such as rearrangement reactions leading to products with an adamantane-type skeleton (Pelletier et al., 1981).

Zukünftige Richtungen

Hetisine-type DAs with diverse bioactivities are promising lead structures for further development as commercial agents in medicine . In particular, a representative compound of hetisine-type DAs, Guan-fu base A (49), has been discovered and introduced as a new antiarrhythmic drug (acehytisine hydrochloride injection) by Chinese scientists . These findings underscore the still largely untapped potential of hetisine-type DAs and encourage their further extensive investigation .

Eigenschaften

IUPAC Name |

(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJNFPYTJQUYMD-HNYNTCTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hetisine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.